Amisulpride

Vue d'ensemble

Description

L’amisulpride est un antipsychotique atypique de deuxième génération principalement utilisé pour traiter la schizophrénie et les épisodes psychotiques aigus. Il s’agit d’un antagoniste sélectif des récepteurs de la dopamine D2 et D3, ce qui signifie qu’il bloque ces récepteurs dans le cerveau, aidant ainsi à soulager les symptômes de la psychose . L’this compound est également utilisé à des doses plus faibles pour traiter la dysthymie et comme antiémétique pour prévenir les nausées et les vomissements postopératoires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’amisulpride implique plusieurs étapes clés :

Méthodes de Production Industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que l’évaporation du solvant, le broyage à sec et le broyage par chute de solvant sont utilisées pour améliorer la solubilité et la vitesse de dissolution du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : L’amisulpride subit plusieurs types de réactions chimiques, notamment :

Oxydation : Comme mentionné dans la synthèse, l’oxydation est une étape clé dans la préparation de l’this compound.

Réactifs et Conditions Communs :

Agents Oxydants : Tungstate de sodium, molybdate d’ammonium.

Bases : Sulfate de diméthyle, TBAB.

Agents de Couplage : Chloroformate de phényle, chlorure d’oxalyle.

Produits Principaux : Le principal produit formé à partir de ces réactions est l’acide 2-méthoxy-4-amino-5-éthyl-sulfonyl benzoïque, qui est ensuite couplé pour former l’this compound .

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Psychiatrie : Il est largement utilisé dans le traitement de la schizophrénie, du trouble bipolaire et de la dysthymie

Pharmacocinétique : La recherche s’est concentrée sur la variabilité des taux plasmatiques/sériques d’this compound chez différentes populations.

Études de la Barrière Hémato-Encéphalique : L’interaction de l’this compound avec GLUT1 à la barrière hémato-encéphalique a été étudiée pour comprendre ses mécanismes de transport.

Applications De Recherche Scientifique

Treatment of Schizophrenia

Clinical Efficacy

Amisulpride has been extensively studied for its efficacy in treating schizophrenia. A meta-analysis of eighteen randomized controlled trials involving 2,214 patients revealed that this compound consistently outperformed conventional antipsychotics in managing both global schizophrenic symptoms and negative symptoms, as measured by the Brief Psychiatric Rating Scale . Notably, this compound is unique among atypical antipsychotics for having multiple studies focusing specifically on patients with predominant negative symptoms, demonstrating significant effectiveness compared to placebo .

Dosage and Administration

The typical dosage ranges from 50 to 800 mg per day. In a randomized open-label study, this compound was shown to produce superior effects on both attenuated and full-blown psychotic symptoms, as well as on global functioning and depressive symptoms .

Management of Fibromyalgia

This compound has also been investigated for its potential role in managing fibromyalgia, a chronic pain condition often associated with psychological distress. Research indicates that certain second-generation antipsychotics, including this compound, exhibit antidepressant properties that may alleviate fibromyalgia symptoms . While the evidence is still emerging, this compound's ability to improve mood and reduce pain perception presents a promising avenue for treatment.

Repurposing for Inflammatory Conditions

Recent studies have explored the repurposing of this compound for treating inflammatory diseases such as rheumatoid arthritis. Research identified this compound's ability to reduce the inflammatory potential of synovial fibroblasts in a human TNF-transgenic model of polyarthritis. This effect was independent of its known targets (dopamine receptors D2 and D3) and suggests novel mechanisms through which this compound can exert anti-inflammatory effects .

Key Findings:

- Reduction of Inflammation : this compound was shown to decrease the clinical score of polyarthritis while reducing inflammation in fibroblasts.

- Novel Mechanisms : The study identified new potential targets for this compound that could lead to further therapeutic developments against fibroblast activation in various diseases.

Side Effects and Tolerability

This compound is associated with fewer extrapyramidal side effects compared to traditional antipsychotics, leading to lower rates of antiparkinsonian medication use among patients . This characteristic enhances its tolerability profile, making it a preferable option for many patients.

Summary Table: Applications of this compound

Mécanisme D'action

L’amisulpride exerce ses effets en antagonisant sélectivement les récepteurs de la dopamine D2 et D3 dans le cerveau . À faibles doses, il bloque les autorécepteurs présynaptiques, ce qui améliore la libération de dopamine et soulage les symptômes dépressifs. À des doses plus élevées, il bloque les récepteurs postsynaptiques, réduisant l’activité dopaminergique et soulageant les symptômes psychotiques . Cette double action le rend efficace dans le traitement des symptômes positifs et négatifs de la schizophrénie .

Comparaison Avec Des Composés Similaires

L’amisulpride est souvent comparé à d’autres antipsychotiques atypiques tels que :

Sulpiride : Un autre benzamide substitué avec une activité de blocage dopaminergique similaire mais avec des propriétés supplémentaires d’antagoniste D4 à faible affinité

Quétiapine (Seroquel) : Un antipsychotique atypique plus sédatif et ayant un profil de récepteur plus large.

Aripiprazole (Abilify) : Connu pour son activité agoniste partielle au niveau des récepteurs de la dopamine, ce qui le rend moins susceptible de provoquer une prise de poids par rapport aux autres antipsychotiques.

La sélectivité de l’this compound pour les récepteurs D2 et D3, ainsi que son faible risque d’effets secondaires extrapyramidaux, le distinguent des autres antipsychotiques .

Activité Biologique

Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. Its unique pharmacological profile has garnered interest for potential applications beyond its traditional uses, particularly in inflammatory conditions and as an adjunct therapy in resistant psychiatric cases. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging therapeutic roles based on recent research findings.

This compound predominantly acts as a selective antagonist of dopamine receptors, specifically D2 and D3 subtypes. However, recent studies have revealed that its biological effects may extend beyond these receptors:

- Inflammatory Pathways : this compound has been shown to reduce the inflammatory potential of synovial fibroblasts in rheumatoid arthritis models, independent of its action on dopamine receptors. This was demonstrated through phosphoproteomics analysis, which indicated alterations in fibroblast activation pathways such as adhesion and inflammatory signaling .

- Novel Targets : Research identified new potential targets for this compound, including Ascc3 and Sec62, which are involved in regulating fibroblast functions and inflammatory responses .

Clinical Efficacy

This compound's efficacy has been evaluated in various clinical settings, particularly concerning schizophrenia and its augmentation with other treatments:

- Schizophrenia Treatment : An 8-week study involving 383 patients with schizophrenia showed that 80.53% achieved remission after treatment with this compound. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure outcomes, demonstrating significant symptom reduction compared to non-remission groups .

- Augmentation Therapy : In cases where clozapine was ineffective, this compound was used as an adjunct treatment. A case series indicated that patients experienced a greater than 20% reduction in PANSS scores, suggesting that this compound can enhance the therapeutic effects of clozapine in resistant schizophrenia .

Case Studies

Several case studies have illustrated the diverse applications of this compound:

Emerging Applications

The repurposing of this compound for non-psychiatric conditions is a growing area of interest:

- Rheumatoid Arthritis : this compound's ability to modulate inflammatory responses suggests it could serve as a novel therapeutic agent for rheumatoid arthritis, potentially improving patient outcomes alongside existing treatments .

- Comorbid Conditions : Its antidepressant properties may also benefit patients with comorbid dysthymia or depression associated with chronic illnesses, enhancing overall treatment efficacy .

Propriétés

IUPAC Name |

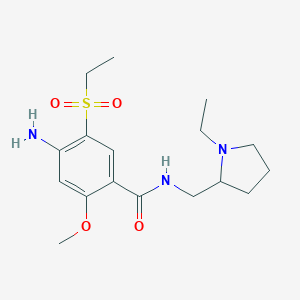

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042613 | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 2.93e-01 g/L | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

71675-85-9, 53583-79-2 | |

| Record name | Amisulpride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulpride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amisulpride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amisulpride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-127, 126 - 127 °C | |

| Record name | Amisulpride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amisulpride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.